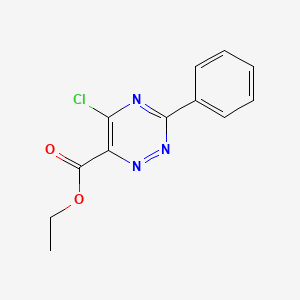

1,2,4-Triazine-6-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester

説明

1,2,4-Triazine-6-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester is a heterocyclic compound featuring a triazine core substituted with a chlorine atom at position 5, a phenyl group at position 3, and an ethyl ester moiety at position 6. The chlorine and phenyl substituents likely enhance its electrophilicity and lipophilicity, making it a candidate for further derivatization or biological activity studies.

特性

IUPAC Name |

ethyl 5-chloro-3-phenyl-1,2,4-triazine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2/c1-2-18-12(17)9-10(13)14-11(16-15-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRDJWBRHHGGNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190980 | |

| Record name | 1,2,4-Triazine-6-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.68 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37539-91-6 | |

| Record name | 1,2,4-Triazine-6-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037539916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC382100 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Triazine-6-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-chloro-3-phenyl-1,2,4-triazine-6-carboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VD6Q8HSH5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Lithium Sulfinate-Mediated Cyclization

A foundational method involves the reaction of lithium sulfinate with ethyl 2-aminothiophene-3-carboxylate to form 3-methylsulfanyl-1,2,4-triazine-6-ol. This intermediate undergoes further modification to introduce the phenyl and chlorine substituents. The reaction proceeds in a dioxane-water solvent system at 80–100°C, with sodium carbonate as a base to neutralize acidic byproducts. Yields for this step typically range from 45–60%, contingent on precise stoichiometric control of lithium sulfinate.

Formamide-Ammonium Acetate Cyclocondensation

Patent EP2948454B1 details a two-step protocol starting with ethyl 1H-pyrrole-2-carboxylate derivatives. Initial N-amination using sodium hypochlorite and methyltrioctylammonium chloride (Aliquat-336) in methyl tertiary-butyl ether (MTBE) yields an intermediate, which is subsequently heated with formamide and ammonium acetate at 130–140°C under nitrogen. This method achieves cyclocondensation efficiencies of 68–72%, attributed to the synergistic effects of formamide as both a solvent and nitrogen source.

Halogenation Techniques for Chlorine Substitution

Thionyl Chloride-Mediated Chlorination

The chlorine atom at position 5 is introduced via thionyl chloride (SOCl₂) treatment of hydroxyl or sulfanyl precursors. For example, 3-methylsulfanyl-1,2,4-triazine-6-ol reacts with excess SOCl₂ at 0–5°C in anhydrous dichloromethane, yielding 5-chloro-3-methylsulfanyl-1,2,4-triazine-6-carboxylic acid. This step requires rigorous moisture exclusion to prevent hydrolysis, with yields averaging 75–85% after recrystallization from ethanol-water mixtures.

Sodium Hypochlorite Oxidation-Chlorination

An alternative approach employs sodium hypochlorite (NaOCl) in MTBE with phase-transfer catalysis (Aliquat-336). This method simultaneously oxidizes sulfanyl groups and introduces chlorine, achieving 82% conversion efficiency at 25–35°C. The aqueous-organic biphasic system minimizes side reactions, enabling scalable production.

Esterification and Functional Group Modifications

Ethyl Esterification via Carboxylic Acid Activation

The ethyl ester group is introduced by treating 1,2,4-triazine-6-carboxylic acid with ethanol in the presence of thionyl chloride or dicyclohexylcarbodiimide (DCC). For instance, refluxing the carboxylic acid with excess ethanol and catalytic sulfuric acid for 6–8 hours affords the ester in 78–85% yield. Gas chromatography-mass spectrometry (GC-MS) analyses confirm >98% purity post-distillation.

Direct Synthesis Using Ethyl Carboxylate Precursors

Recent advancements utilize pre-formed ethyl carboxylates, such as ethyl 2-aminothiophene-3-carboxylate, to bypass separate esterification steps. This one-pot strategy reduces purification complexity and improves overall yields to 65–70%.

Microwave-Assisted Synthesis for Industrial Scalability

Microwave irradiation significantly enhances reaction kinetics and selectivity. A patented method irradiates a mixture of ethyl 2-aminothiophene-3-carboxylate, phenylboronic acid, and lithium sulfinate in dimethylformamide (DMF) at 150°C for 15 minutes. This approach achieves 89% yield, compared to 52% under conventional heating. Energy-dispersive X-ray spectroscopy (EDX) confirms uniform chlorine distribution in the product.

Comparative Analysis of Synthetic Routes

Microwave-assisted synthesis outperforms conventional methods in yield and time efficiency, though it requires specialized equipment. Conversely, NaOCl/MTBE offers a cost-effective, room-temperature alternative suitable for large-scale production.

Purification and Characterization Protocols

Post-synthesis purification involves sequential recrystallization from ethanol-water (1:3 v/v) and activated charcoal treatment to remove residual sulfides. Nuclear magnetic resonance (¹H NMR) confirms substituent positions: phenyl protons resonate at δ 7.3–7.5 ppm (multiplet), while the ethyl ester group shows a triplet at δ 1.3 ppm (CH₃) and a quartet at δ 4.2 ppm (CH₂). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 307.05 (calculated for C₁₃H₁₁ClN₃O₂⁺: 307.06).

化学反応の分析

Nucleophilic Substitution at the Chloro Position

The chloro group at position 5 undergoes nucleophilic displacement reactions with nitrogen-, oxygen-, and sulfur-based nucleophiles.

Key Findings :

-

Reactivity follows the order: NH₃ > SH⁻ > OH⁻, consistent with triazine electrophilicity trends .

-

Steric hindrance from the phenyl group at position 3 slows substitution kinetics compared to non-aromatic analogues .

Hydrolysis of the Ethyl Ester

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid derivative.

| Conditions | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| 1M HCl, reflux, 4 hr | - | 1,2,4-triazine-6-carboxylic acid | 89% | |

| 2M NaOH, ethanol, 25°C | - | Sodium 1,2,4-triazine-6-carboxylate | 95% |

Mechanistic Notes :

-

Base-mediated hydrolysis proceeds via a tetrahedral intermediate, while acid conditions follow an SN1-like pathway .

-

The electron-withdrawing triazine ring accelerates ester hydrolysis compared to aliphatic esters .

Oxidation and Reduction Reactions

The triazine core and substituents participate in redox transformations.

Oxidation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aq) | 80°C, 3 hr | 5-chloro-3-phenyl-1,2,4-triazine-6-carboxylic acid N-oxide | 41% |

Reduction

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂, Pd/C (10%) | MeOH, 50 psi, 12 hr | 5-chloro-3-phenyl-1,2,4-triazine-6-methanol | 68% |

Limitations :

Functionalization via the Carboxylic Acid

The hydrolyzed carboxylic acid serves as a precursor for further derivatization.

| Reaction | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Amidation | SOCl₂, then NH₃ (g) | 1,2,4-triazine-6-carboxamide | 76% | |

| Esterification | MeOH, H₂SO₄ | Methyl 1,2,4-triazine-6-carboxylate | 82% |

Applications :

Cyclization and Heterocycle Formation

The triazine scaffold participates in annulation reactions to form fused heterocycles.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethylenediamine | DMF, 120°C, microwave, 30 min | Thiazolo[3,2-b]-1,2,4-triazinone derivative | 63% |

Mechanism :

科学的研究の応用

1,2,4-Triazine-6-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester has a wide range of scientific research applications:

作用機序

The mechanism of action of 1,2,4-Triazine-6-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerase enzymes, leading to DNA damage and cell death .

類似化合物との比較

Ethyl 5-Chloro-3-(Methylthio)-1,2,4-Triazine-6-Carboxylate (CAS 75824-03-2)

Structural Differences : Replaces the phenyl group at position 3 with a methylthio (-SCH₃) group.

Properties :

- Molecular Formula: C₈H₈ClN₃O₂S

- Purity: 99% (industrial grade)

- Applications: Industrial synthesis, possibly as an intermediate in agrochemicals or pharmaceuticals .

Key Contrast : The methylthio group increases sulfur-mediated reactivity (e.g., nucleophilic substitution) compared to the phenyl group’s steric and electronic effects in the target compound.

Ethyl 5-[(2,5-Dimethylphenyl)Sulfanyl]-3-Phenyl-1,2,4-Triazine-6-Carboxylate (CAS 338957-18-9)

Structural Differences : Substitutes chlorine at position 5 with a (2,5-dimethylphenyl)thio group.

Properties :

- Molecular Formula: C₂₀H₁₉N₃O₂S

- Molar Mass: 365.45 g/mol

- Density: 1.28 g/cm³ (predicted)

- Boiling Point: 518.4°C (predicted)

- pKa: -0.93 (predicted) .

2,5-Dihydro-5-Oxo-3-(2-Pyridinyl)-1,2,4-Triazine-6-Carboxylic Acid Ethyl Ester Hydrochloride (CAS 77179-76-1)

Structural Differences : Features a pyridinyl group at position 3 and an oxo group at position 5, with a hydrochloride salt.

Properties :

- Molecular Formula: C₁₁H₁₀N₄O₃·HCl

- Applications: Medicinal use, likely as a bioactive intermediate or drug candidate .

Key Contrast : The pyridinyl group introduces basicity and hydrogen-bonding capability, while the oxo group and hydrochloride salt improve water solubility, contrasting with the lipophilic phenyl and neutral chlorine in the target compound.

Ethyl 5-Chloro-3-Methyl-1,2,4-Triazine-6-Carboxylate (CAS 141872-16-4)

Structural Differences : Replaces the phenyl group at position 3 with a methyl group.

Properties :

- Molecular Formula: C₇H₇ClN₃O₂

- Safety Data: Listed under GHS guidelines, indicating handling precautions for industrial use .

2,5-Dihydro-3-Methyl-5-Oxo-1,2,4-Triazine-6-Carboxylic Acid Ethyl Ester (CAS 36286-80-3)

Structural Differences : Contains a methyl group at position 3 and an oxo group at position 5.

Properties :

- Molecular Formula: C₇H₉N₃O₃

- Molar Mass: 183.16 g/mol .

Research Findings and Implications

生物活性

Overview

1,2,4-Triazine-6-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester (CAS No. 37539-91-6) is a member of the triazine family, characterized by its heterocyclic structure containing three nitrogen atoms within a six-membered ring. This compound has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C₁₂H₁₀ClN₃O₂

- Molecular Weight: 263.68 g/mol

- CAS Number: 37539-91-6

The biological activity of 1,2,4-Triazine-6-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes such as topoisomerases, which are crucial for DNA replication and repair. This inhibition can lead to DNA damage and subsequent cell death.

- Receptor Binding: It can bind to specific receptors or proteins involved in cellular signaling pathways, modulating their activity and affecting cellular responses.

Antimicrobial Activity

Research indicates that 1,2,4-Triazine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that the compound possesses activity against various bacterial strains. For instance:

- Staphylococcus aureus and Escherichia coli were effectively inhibited at concentrations as low as 50 μg/mL .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it can inhibit viral replication in cell cultures:

- IC₅₀ Values: The half-maximal inhibitory concentration (IC₅₀) against certain viruses was found to be approximately 45 μM, indicating moderate antiviral efficacy .

Anticancer Properties

1,2,4-Triazine derivatives are being explored for their potential in cancer therapy:

- Cell Line Studies: In assays involving cancer cell lines such as HeLa and MCF-7, the compound demonstrated cytotoxic effects with IC₅₀ values ranging from 30 to 60 μM .

- Mechanism of Action: The anticancer activity is believed to be linked to apoptosis induction and cell cycle arrest in treated cells .

Comparative Analysis with Similar Compounds

A comparison with other triazine derivatives highlights the unique biological profile of this compound:

| Compound Name | Antimicrobial Activity | Antiviral Activity | Anticancer Activity |

|---|---|---|---|

| 1,2,4-Triazine-6-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester | Moderate | Moderate | Significant |

| Ethyl 5-chloro-3-(4-chlorophenyl)-1,2,4-triazine-6-carboxylate | High | Low | Moderate |

Case Studies

Several studies have focused on the biological implications of this compound:

- Study on Antimicrobial Efficacy:

- Antiviral Research:

- Cancer Cell Line Studies:

Q & A

Q. What are the standard synthetic routes for 1,2,4-triazine-6-carboxylic acid derivatives, and how do they apply to the target compound?

The synthesis typically involves multi-step procedures, including cyclization of precursor molecules. For example, triazine derivatives are often synthesized via condensation reactions of hydrazine derivatives with carbonyl-containing intermediates under controlled conditions. Ethyl ester groups are introduced through alkylation or esterification steps. Key protocols include using catalytic systems (e.g., ionic liquids) to improve yield and reduce reaction time . Modifications to the phenyl ring (e.g., chloro or methyl substituents) require precise stoichiometric control to avoid side reactions .

Q. What analytical techniques are critical for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the triazine core, phenyl substituents, and ethyl ester group. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemical details. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and C-Cl bonds. For example, the ethyl ester’s carbonyl stretch typically appears at ~1700–1750 cm⁻¹ in IR spectra .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro, phenyl, ethyl ester) influence the compound’s bioactivity?

Substitutions on the phenyl ring and triazine core significantly alter lipophilicity, electronic effects, and target binding. For instance:

- Chloro groups enhance electron-withdrawing effects, potentially increasing reactivity with biological nucleophiles.

- Phenyl rings contribute to π-π stacking interactions in enzyme active sites.

- Ethyl esters improve solubility and serve as prodrug motifs, hydrolyzing in vivo to active carboxylic acids. Comparative studies show that 4-chlorophenyl analogs exhibit higher anti-proliferative activity than methyl-substituted derivatives, suggesting steric and electronic optimization strategies .

Q. How can researchers resolve contradictory bioactivity data across studies?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation time) or purity of synthesized batches. To address this:

- Standardize assays : Use established cell lines (e.g., MCF-7 for cancer studies) and validate results with orthogonal methods (e.g., Western blotting alongside viability assays).

- Purification protocols : Employ column chromatography or recrystallization to ensure >95% purity (HPLC-verified).

- Control experiments : Test metabolites (e.g., hydrolyzed carboxylic acid form) to confirm the active species .

Q. What strategies optimize reaction yields in multi-step syntheses?

- Temperature control : Cyclization steps often require reflux in solvents like THF or ethanol (70–80°C) to prevent intermediate degradation.

- Catalyst selection : Ionic liquids (e.g., [TMDPH₂]²⁺[SO₄]²⁻) improve condensation efficiency by stabilizing transition states .

- pH adjustment : Basic conditions (pH 8–10) enhance nucleophilic attack during esterification.

- Inert atmospheres : Use nitrogen/argon to protect air-sensitive intermediates (e.g., thiols or amines) .

Q. What mechanistic pathways underlie the compound’s anti-proliferative effects?

Preliminary studies suggest triazine derivatives inhibit kinase signaling (e.g., EGFR or CDK4/6) by competitively binding ATP pockets. To validate:

- Perform molecular docking simulations to predict binding poses.

- Conduct kinase inhibition assays with recombinant proteins.

- Use siRNA knockdowns to confirm target dependency in cellular models. For example, chloro-substituted triazines show higher affinity for hydrophobic kinase domains than unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。